molecular formula C12H11NOS2 B1663893 10058-F4 CAS No. 403811-55-2

10058-F4

Katalognummer: B1663893
CAS-Nummer: 403811-55-2
Molekulargewicht: 249.4 g/mol
InChI-Schlüssel: SVXDHPADAXBMFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

10058-F4 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Hematologic Malignancies

Studies have demonstrated that 10058-F4 effectively reduces the viability of various hematologic cancer cell lines. For instance:

  • Leukemia : In a study involving NB4 leukemia cells, treatment with this compound resulted in a significant decrease in cell survival and metabolic activity, indicating its potential as a therapeutic agent for leukemia .

Ovarian Cancer

Ovarian cancer is particularly responsive to this compound. Research indicates that:

  • Proliferation Inhibition : this compound significantly inhibited the proliferation of ovarian cancer cell lines SKOV3 and Hey in a dose-dependent manner .
  • Enhanced Chemotherapy Efficacy : The compound has been shown to enhance the cytotoxic effects of traditional chemotherapy drugs, making it a promising candidate for combination therapies .

Solid Tumors

In addition to hematologic cancers, this compound has shown efficacy against various solid tumors:

  • Pancreatic Ductal Adenocarcinoma (PDAC) : Studies have reported that this compound reduced cell viability and induced G1/S cell cycle arrest in PDAC cells .
  • Prostate Cancer : The compound's ability to inhibit c-Myc has been explored as a potential treatment strategy for prostate cancer, highlighting its versatility across different malignancies .

Data Tables

The following table summarizes key findings from studies on the applications of this compound across different cancer types:

Cancer Type Mechanism of Action Key Findings References
Hematologic MalignanciesInhibition of c-Myc/MAX dimerizationReduced cell viability and metabolic activity
Ovarian CancerInduction of apoptosisSignificant inhibition of proliferation; enhanced chemotherapy effects
Pancreatic Ductal AdenocarcinomaG1/S cell cycle arrestDecreased cell viability; increased apoptosis markers
Prostate CancerDisruption of c-Myc signalingPotential therapeutic target identified

Case Study 1: Ovarian Cancer Treatment

A study evaluated the effects of this compound on ovarian cancer cells (SKOV3 and Hey). The results showed that:

  • Treatment with varying concentrations (0–50 µM) led to significant apoptosis.
  • Flow cytometry analysis revealed G1 phase arrest, correlating with decreased cyclin D1 expression and increased p21 levels.

These findings suggest that targeting c-Myc with this compound could be an effective strategy for managing ovarian cancer .

Case Study 2: Combination Therapy with Chemotherapeutics

In another study focused on colon cancer, researchers combined this compound with 5-fluorouracil (5-FU). The results indicated:

  • A marked reduction in tumor growth in xenograft models.
  • Enhanced apoptosis rates compared to either treatment alone.

This underscores the potential for using this compound in combination therapies to improve outcomes for patients with resistant cancers .

Vergleich Mit ähnlichen Verbindungen

10058-F4 can be compared with other thiazolidinone derivatives, such as:

  • 5-[(4-Methylphenyl)methylene]-2-thioxo-4-thiazolidinone
  • 5-[(4-Chlorophenyl)methylene]-2-thioxo-4-thiazolidinone
  • 5-[(4-Bromophenyl)methylene]-2-thioxo-4-thiazolidinone

These compounds share a similar core structure but differ in the substituents on the phenyl ring . The uniqueness of this compound lies in its specific ethyl group, which may influence its biological activity and chemical reactivity .

Biologische Aktivität

10058-F4 is a small-molecule inhibitor specifically designed to disrupt the interaction between the c-Myc and Max proteins, which is crucial for the transcriptional activity of c-Myc, an oncogene implicated in various cancers. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly for its ability to induce apoptosis and inhibit cell proliferation across multiple cancer cell lines.

  • Chemical Name : 5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone
  • Purity : ≥99%

This compound functions primarily by inhibiting the dimerization of c-Myc with Max, thereby preventing the formation of the active transcription complex necessary for c-Myc-mediated gene expression. This inhibition leads to several downstream effects, including:

  • Induction of Apoptosis : Increased rates of programmed cell death in cancer cells.
  • Cell Cycle Arrest : Specifically, it induces G1 phase arrest, limiting cellular proliferation.
  • Reduction of Glycolytic Activity : Decreases glucose uptake and alters the expression of glycolysis-associated genes in lymphoma cells .

In Vitro Studies

  • Cancer Cell Lines :
    • Ovarian Cancer (SKOV3 and Hey Cells) : this compound significantly inhibited cell proliferation in a dose-dependent manner. It induced apoptosis and G1 arrest, leading to decreased ATP production and increased reactive oxygen species (ROS) levels .
    • Pancreatic Cancer (PANC-1 and SW1990 Cells) : The compound demonstrated enhanced chemosensitivity when combined with gemcitabine, although it did not significantly reduce tumor burden on its own .
    • Leukemia (K562 Cells) : The treatment resulted in a marked decrease in cell viability through G1 accumulation and reduced expression of c-Myc and associated oncogenes .
  • Mechanistic Insights :
    • Studies indicate that this compound's anti-cancer effects are mediated through caspase-dependent pathways, leading to increased apoptosis markers such as cleaved PARP and caspase-3 activation .
    • The compound also elevates intracellular ROS levels, which can impair DNA replication and increase susceptibility to apoptotic stimuli in cancer cells .

In Vivo Studies

Despite promising in vitro results, the efficacy of this compound in vivo has shown mixed outcomes. For instance:

  • In a study involving intravenous administration to mice, no significant tumor growth inhibition was observed at doses of 20 or 30 mg/kg. This lack of effect was attributed to rapid metabolism and low tumor concentration of the drug .
  • However, when combined with other agents like curcumin or gemcitabine, this compound exhibited enhanced anti-tumor effects, suggesting that combination therapies may improve its efficacy .

Data Table: Summary of Biological Activities

Cancer Type Cell Line Effect of this compound Mechanism
Ovarian CancerSKOV3Inhibits proliferation; induces apoptosisG1 arrest; decreases ATP; increases ROS
Pancreatic CancerPANC-1Enhances chemosensitivity to gemcitabineAlters glycolysis; reduces viability
LeukemiaK562Decreases cell viabilityInduces G1 arrest; lowers c-Myc expression
Acute Promyelocytic LeukemiaNB4Induces apoptosisCaspase activation; increases ROS

Case Studies

  • Combination Therapy with Curcumin :
    A study demonstrated that combining curcumin with this compound significantly inhibited tumor growth in pancreatic cancer models compared to either treatment alone. The combination led to decreased PCNA-positive cells (proliferation marker) and increased TUNEL-positive cells (apoptosis marker) .
  • Efficacy in Ovarian Carcinoma :
    Research highlighted that this compound effectively reduced the proliferation of ovarian carcinoma cells via apoptosis induction and cell cycle arrest mechanisms. Western blot analyses confirmed decreased c-Myc levels post-treatment .

Eigenschaften

IUPAC Name

5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-2-8-3-5-9(6-4-8)7-10-11(14)13-12(15)16-10/h3-7H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXDHPADAXBMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017239
Record name 5-(4-Ethylbenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403811-55-2
Record name 5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403811-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Ethylbenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10058-F4
Customer
Q & A

Q1: What is the primary target of 10058-F4?

A1: this compound targets the c-Myc protein, a transcription factor often deregulated in cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with c-Myc?

A2: this compound disrupts the heterodimerization of c-Myc with its binding partner Max. This interaction is crucial for c-Myc's function as a transcription factor. [, , , ]

Q3: What are the downstream effects of inhibiting c-Myc with this compound?

A3: Inhibiting c-Myc with this compound leads to a variety of downstream effects, including:

  • Reduced cell proliferation: By disrupting c-Myc's transcriptional activity, this compound inhibits the expression of genes involved in cell growth and proliferation. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Cell cycle arrest: this compound can induce cell cycle arrest, particularly at the G0/G1 phase, preventing cells from progressing through the cell cycle. [, , ]
  • Apoptosis induction: In many cancer cell lines, this compound treatment triggers programmed cell death (apoptosis). [, , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Modulation of specific gene expression: this compound can alter the expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and metabolism. [, , , , , , , , , , , , , , , , ]
  • Synergistic effects with other drugs: this compound has shown synergistic anti-cancer effects when combined with other chemotherapeutic agents, potentially improving treatment efficacy. [, , , , , , , , , ]

Q4: Does this compound affect normal cells?

A4: While this compound primarily targets cancer cells with deregulated c-Myc, its effects on normal cells are still under investigation. Some studies suggest that normal cells may be less sensitive to this compound compared to cancer cells. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H16N2OS2, and its molecular weight is 356.5 g/mol.

Q6: What types of cancer cells are sensitive to this compound in vitro?

A6: In vitro studies have shown that this compound exhibits anti-cancer activity against a broad range of cancer cell lines, including:

  • Chronic myeloid leukemia (CML) [, ]
  • Acute myeloid leukemia (AML) [, , ]
  • Burkitt lymphoma []
  • Renal cell carcinoma [, ]
  • Hepatocellular carcinoma []
  • Multiple myeloma [, , , , , , ]
  • Neuroblastoma [, ]
  • Pancreatic cancer []
  • Colon cancer []
  • Prostate cancer [, ]
  • Hypopharyngeal carcinoma []
  • Ovarian cancer []

Q7: Has this compound shown efficacy in in vivo models?

A7: Yes, this compound has demonstrated anti-tumor activity in several in vivo models:

  • Xenograft models: this compound inhibited tumor growth in mouse models of neuroblastoma, pancreatic cancer, and colon cancer. [, , , ]
  • Transgenic models: In a transgenic mouse model of neuroblastoma driven by MYCN, treatment with this compound resulted in prolonged survival. []

Q8: What are the future directions for research on this compound?

A8: Key areas for future research include:

  • Improving pharmacokinetic properties: While this compound exhibits promising in vitro and in vivo activity, its clinical application may be limited by its pharmacokinetic properties. Developing analogs with improved stability, solubility, and bioavailability is crucial. []
  • Investigating combination therapies: Exploring synergistic combinations of this compound with other targeted therapies or conventional chemotherapies could potentially enhance its efficacy and overcome resistance. [, , , , , , , , , ]
  • Developing biomarkers for patient selection: Identifying biomarkers that predict response to this compound treatment could allow for personalized therapy and improve clinical outcomes. [, ]
  • Understanding resistance mechanisms: Elucidating the mechanisms underlying resistance to this compound is essential for developing strategies to overcome treatment resistance. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.